6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Aldosterone synthase (AS) inhibitors (ASI) attenuate the production of aldosterone directly and have been proposed as an alternative to mineralocorticoid receptor antagonists for blocking the pathologic effects of excess aldosterone. BI 689648 is a Highly Selective Aldosterone Synthase Inhibitor (in vitro IC50, 2 nM). BI 689648 represents an important step forward toward developing ASIs with greater potential for clinical success in cardiometabolic diseases.
Brand Name:
Vulcanchem
CAS No.:
1633009-87-6
VCID:
VC0521154
InChI:
InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21)
SMILES:
COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N
Molecular Formula:
C16H18N4O2
Molecular Weight:
298.346
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
CAS No.: 1633009-87-6
Cat. No.: VC0521154
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Aldosterone synthase (AS) inhibitors (ASI) attenuate the production of aldosterone directly and have been proposed as an alternative to mineralocorticoid receptor antagonists for blocking the pathologic effects of excess aldosterone. BI 689648 is a Highly Selective Aldosterone Synthase Inhibitor (in vitro IC50, 2 nM). BI 689648 represents an important step forward toward developing ASIs with greater potential for clinical success in cardiometabolic diseases. |
|---|---|
| CAS No. | 1633009-87-6 |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 |
| IUPAC Name | 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
| Standard InChI | InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) |
| Standard InChI Key | DJFDCVNQDFICKV-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator